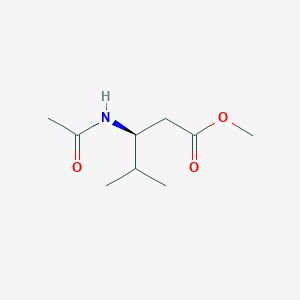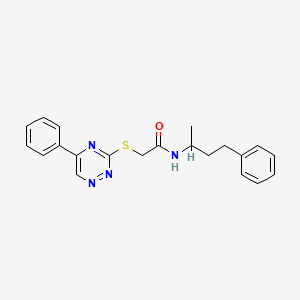![molecular formula C13H24O B14221027 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 825637-05-6](/img/structure/B14221027.png)
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and an allyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 1,1,3,3-tetramethylcyclohexanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides (e.g., sodium bromide), amines (e.g., methylamine).
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane involves its interaction with molecular targets and pathways. The allyloxy group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar structure but different functional groups.
Prop-1-en-2-yl acetate: Another compound with an allyloxy group but different substituents on the cyclohexane ring.
Uniqueness
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the allyloxy group
Propriétés
Numéro CAS |
825637-05-6 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-6-10-14-11-12(2,3)8-7-9-13(11,4)5/h6,11H,1,7-10H2,2-5H3 |
Clé InChI |
RJAZURYUWVXOOY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1OCC=C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


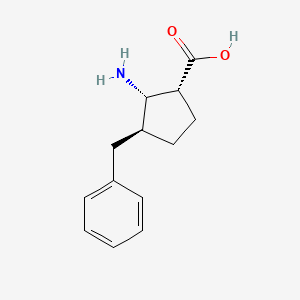
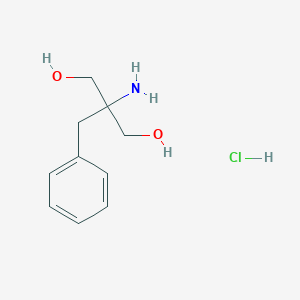
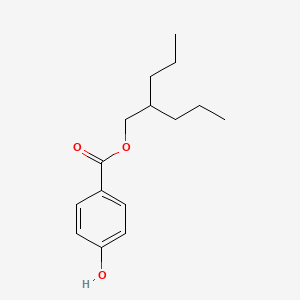
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
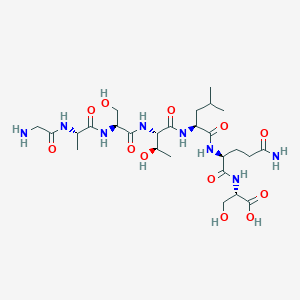
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

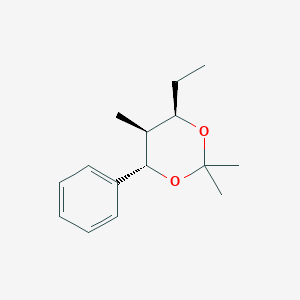
![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
